(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic compound that features a combination of benzothiazole, piperazine, and trimethoxyphenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the following steps:
Formation of Benzothiazole Derivative: The starting material, 2-aminobenzothiazole, is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 4-(4-chlorobenzo[d]thiazol-2-yl)amine.
Piperazine Coupling: The benzothiazole derivative is then coupled with piperazine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)amine.
Final Coupling with Trimethoxybenzoyl Chloride: The intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and benzothiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its potential as a bioactive molecule with anti-inflammatory and antimicrobial properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry:
- Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The compound’s structure allows it to bind to these targets and modulate their activity, thereby exerting its biological effects.
Comparison with Similar Compounds
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)phenylmethanone: Similar structure but lacks the trimethoxyphenyl group.
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone: Similar structure but with fewer methoxy groups.
Uniqueness:
- The presence of the 3,4,5-trimethoxyphenyl group in (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone provides unique chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-27-15-11-13(12-16(28-2)19(15)29-3)20(26)24-7-9-25(10-8-24)21-23-18-14(22)5-4-6-17(18)30-21/h4-6,11-12H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOXAJJHQHYOLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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